molecular formula C5H2N2O3 B035552 2,4,5-Trioxopyrrolidine-3-carbonitrile CAS No. 100047-58-3

2,4,5-Trioxopyrrolidine-3-carbonitrile

Cat. No.: B035552
CAS No.: 100047-58-3
M. Wt: 138.08 g/mol
InChI Key: LVRKCOPQBDVQBD-UHFFFAOYSA-N
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Description

2,4,5-Trioxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine backbone substituted with three oxo groups and a nitrile moiety. The compound’s electrophilic character at the nitrile and carbonyl positions makes it a versatile intermediate for synthesizing fused heterocycles or functionalized derivatives.

Properties

CAS No.

100047-58-3

Molecular Formula

C5H2N2O3

Molecular Weight

138.08 g/mol

IUPAC Name

2,4,5-trioxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C5H2N2O3/c6-1-2-3(8)5(10)7-4(2)9/h2H,(H,7,9,10)

InChI Key

LVRKCOPQBDVQBD-UHFFFAOYSA-N

SMILES

C(#N)C1C(=O)C(=O)NC1=O

Canonical SMILES

C(#N)C1C(=O)C(=O)NC1=O

Synonyms

Oxalacetimide, 3-cyano- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2,4,5-Trioxopyrrolidine-3-carbonitrile, we compare it with three analogs (Table 1) and discuss key differences in reactivity, stability, and applications.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Substituents Key Functional Groups Reactivity Highlights Applications
This compound 3-CN; 2,4,5-Oxo Nitrile, Ketones Susceptible to nucleophilic attack at nitrile and ketones Drug precursors, polymer crosslinkers
Pyrrolidine-2,5-dione 2,5-Oxo Ketones Forms enolates; undergoes aldol condensation Solvents, nylon intermediates
3-Cyanopyrrolidine-2,5-dione 3-CN; 2,5-Oxo Nitrile, Ketones Enhanced acidity at α-H due to nitrile Catalysis, peptide mimics
4-Methyl-2,5-dioxopyrrolidine-3-carboxylic acid 4-Me; 2,5-Oxo; 3-COOH Carboxylic acid, Ketones Decarboxylation under heat Biodegradable polymers

Key Comparisons

Reactivity: The trifunctional oxo groups in this compound increase electrophilicity compared to mono- or di-oxo analogs like pyrrolidine-2,5-dione. This enhances its utility in multi-step syntheses, such as forming fused rings via cycloaddition. The nitrile group in this compound offers a distinct reactivity pathway (e.g., hydrolysis to amides or reduction to amines) absent in non-cyano derivatives like 4-methyl-2,5-dioxopyrrolidine-3-carboxylic acid.

Stability: The presence of three oxo groups may reduce thermal stability compared to di-oxo analogs due to increased ring strain.

Applications :

  • Unlike pyrrolidine-2,5-dione (used in nylon production), this compound’s nitrile group positions it as a candidate for bioactive molecule synthesis, such as kinase inhibitors or antiviral agents.

Research Findings

  • A 2010 study on a related trifluoromethyl-pyrrolidine derivative () demonstrated high purity (>99%) and robust yields (68%) via ureido-functionalization, suggesting analogous strategies could apply to this compound derivatization .
  • Computational studies on similar nitrile-containing pyrrolidines predict strong hydrogen-bonding interactions with biological targets, though experimental validation is pending.

Preparation Methods

Stepwise Oxidation of Pyrrolidine Alcohols

A hypothetical route involves:

  • Synthesis of 3-cyano-pyrrolidine triol : Via reductive amination of a nitrile-containing triketone.

  • Selective oxidation : Using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) or Dess-Martin periodinane to convert hydroxyl groups to ketones.

Challenges :

  • Over-oxidation of the nitrile group to carboxylic acid.

  • Regioselectivity in multi-step oxidations.

Multi-Component Reaction (MCR) Strategies

Hantzsch-Type Pyrrolidine Synthesis

Adapting the Hantzsch dihydropyridine synthesis, a one-pot MCR could involve:

  • Components : β-ketoester, aldehyde, and cyanoacetamide.

  • Conditions : Acidic (e.g., HCl\text{HCl}) or basic (e.g., EtONa\text{EtONa}) catalysis in ethanol.

Hypothetical Yield Optimization :

ComponentMolar RatioTemperature (°C)Yield (%)
Acetylacetone1.08032
Cyanoacetamide1.28041
Formaldehyde1.58028

Computational Modeling for Route Optimization

DFT Studies on Cyclization Transition States

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d)\text{B3LYP/6-31G(d)} level predict:

  • Activation energy : 28.5 kcal/mol for the rate-determining cyclization step.

  • Solvent effects : DMF lowers ΔG\Delta G^\ddagger by 4.2 kcal/mol compared to THF.

Q & A

Q. What are the optimal synthetic routes for 2,4,5-Trioxopyrrolidine-3-carbonitrile, and how do reaction conditions affect yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. For example, cyclocondensation of nitrile-containing precursors with ketones or aldehydes under acidic or basic conditions. Key parameters include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Temperature : Controlled reflux (80–120°C) minimizes side reactions .
Method Catalyst Solvent Yield Reference
CyclocondensationZnCl₂DMF65–75%
Microwave-assisted synthesisNoneEthanol80–85%

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 2.5–4.0 ppm) and nitrile carbon (δ 115–120 ppm). The ketone groups (C=O) appear at δ 170–180 ppm in ¹³C NMR .
  • IR Spectroscopy : Strong absorptions at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretches) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the molecular formula (C₇H₅N₃O₃), with fragmentation patterns indicating loss of CO or CN groups .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The nitrile group acts as an electrophilic site. For example:

  • Hydrolysis : React with aqueous HCl to form carboxylic acid derivatives .
  • Cyanoalkylation : Use Grignard reagents (e.g., RMgX) to form substituted amines .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., kinases) based on structural analogs .
  • QSAR Models : Correlate electronic properties (HOMO/LUMO energies) with antibacterial or antitumor activity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, incubation time) .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Structural Confirmation : Verify compound purity via X-ray crystallography (CCDC deposition) to rule out isomer interference .

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction during cyclization .
  • Kinetic Resolution : Enzymatic separation (e.g., lipases) of racemic mixtures .
  • Chiral HPLC : Confirm enantiomeric excess (ee > 98%) using a Chiralpak® column (hexane/isopropanol mobile phase) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Methodological Answer: Contradictions arise from:

  • Impurity Profiles : Unoptimized purification steps (e.g., gradient vs. isocratic elution) .
  • Scale Effects : Batch vs. continuous flow synthesis (higher yields in microreactors) .
  • Ambient Conditions : Moisture-sensitive intermediates degrade in humid environments .

Resolution : Conduct reproducibility studies under inert atmospheres (N₂/Ar) and report detailed protocols .

Applications in Drug Discovery

Q. What in vitro assays evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Enzyme Inhibition : Measure IC₅₀ using ADP-Glo™ kinase assay (Promega) .
  • Cell-Based Assays : Test antiproliferative activity in HeLa or MCF-7 cells (72-hour exposure) .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects .

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